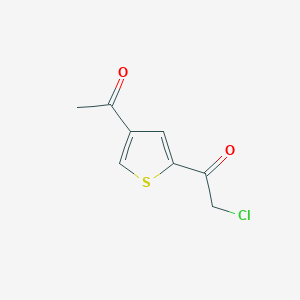

1-(4-Acetylthiophen-2-yl)-2-chloroethan-1-one

Cat. No. B1336388

Key on ui cas rn:

556110-53-3

M. Wt: 202.66 g/mol

InChI Key: ZXOHJCAZMWPEQT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06747057B2

Procedure details

General procedure described for compounds 1 and 2 starting from 3-acetylthiophene and chloroacetyl chloride. Purified by column chromatography column (hexane:ethyl acetate 2:1), yield 41% m.p.: 118-119° C., 1H-NMR (CDCl3): δ8.3 (s, 1H, Ar), 8.1 (s, 1H, Ar), 4.60 (s, 2H, CH2), 2.56 (s, 3H, CH3); 13C-NMR (CDCl3): δ191.6 (CO), 184.5 (CO), 143.3 (C—CO), 141.7 (C—CO), 139.7 (CH), 132.0 (CH), 45.4 (CH2), 27.4 (CH3); M/z (EI): 204, 202 (M+, 6, 17%), 153 (M-CH2Cl, 100%); HPLC: Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 94%, r.t.=2.70 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50.

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[S:3][C:4](Cl)=[C:5](Cl)[C:6]=1[C:7](=[O:10])[CH2:8]Cl.C(C1C=CSC=1)(=O)C.[Cl:21][CH2:22][C:23](Cl)=[O:24]>>[C:7]([C:6]1[CH:5]=[C:4]([C:23](=[O:24])[CH2:22][Cl:21])[S:3][CH:2]=1)(=[O:10])[CH3:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1SC(=C(C1C(CCl)=O)Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=CSC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purified by column chromatography column (hexane:ethyl acetate 2:1), yield 41% m.p.: 118-119° C., 1H-NMR (CDCl3): δ8.3 (s, 1H, Ar), 8.1 (s, 1H, Ar), 4.60 (s, 2H, CH2), 2.56 (s, 3H, CH3)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Delta Pak Column C18, 5 μm, 300 A, (150×3.9 mm), Purity 94%, r.t.=2.70 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50

|

|

Duration

|

2.7 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)C=1C=C(SC1)C(CCl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 41% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |